molecular formula C8H5BrF2O B14901539 4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran

4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran

Cat. No.: B14901539
M. Wt: 235.02 g/mol
InChI Key: LJWOQRAYHQGQRM-UHFFFAOYSA-N
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Description

4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H5BrF2O. It is a member of the benzofuran family, characterized by a fused benzene and furan ring system. The presence of bromine and fluorine atoms in its structure makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran typically involves the bromination and fluorination of a benzofuran precursor. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the halogen atoms into the benzofuran ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzofuran, while oxidation may produce a benzofuranone derivative.

Scientific Research Applications

4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5,7-difluoro-2,3-dihydrobenzofuran is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and physical properties. Its combination of bromine and fluorine atoms makes it particularly valuable in synthetic chemistry, allowing for versatile modifications and applications in various fields.

Properties

Molecular Formula

C8H5BrF2O

Molecular Weight

235.02 g/mol

IUPAC Name

4-bromo-5,7-difluoro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H5BrF2O/c9-7-4-1-2-12-8(4)6(11)3-5(7)10/h3H,1-2H2

InChI Key

LJWOQRAYHQGQRM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=C(C=C2F)F)Br

Origin of Product

United States

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